molecular formula C14H16FNO2 B2531667 (E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 2321332-55-0

(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No. B2531667
CAS RN: 2321332-55-0
M. Wt: 249.285
InChI Key: ISPFPRPAVNWAGP-AATRIKPKSA-N
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Description

(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one, also known as AZD8055, is a small molecule inhibitor of mammalian target of rapamycin (mTOR) kinase. The mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival, making it a promising target for cancer therapy. AZD8055 has shown promising results in preclinical studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Biomolecular and Supramolecular Kinetics

Fluorophores based on the azo chromophore 2,3-diazabicyclo[2.2.2]oct-2-ene, display long fluorescence lifetimes and undergo quenching upon contact with efficient hydrogen or electron donors. These properties facilitate applications in biomolecular and supramolecular kinetic studies in the submicrosecond time range, such as kinetics of host-guest complexation, end-to-end contact formation in polypeptides, and lateral diffusion in membrane models (Nau & Wang, 2002).

Synthetic Chemistry Applications

The compound has been involved in various synthetic chemistry applications, including the generation and trapping of reactive intermediates like a five-membered ring allene, demonstrating the compound's utility in exploring novel synthetic pathways (Algi, Ozen, & Balcı, 2002).

Application in Total, Asymmetric Syntheses

Condensation with di-O-acetyl-(S,S)-tartaric anhydride leads to optically pure derivatives that are key intermediates in the total, asymmetric syntheses of biologically significant molecules, showcasing the chemical's versatility in stereocontrolled organic synthesis (Reymond & Vogel, 1990).

Site-selective Fluorination of Organic Compounds

1-alkyl-4-fluoro-1,4-diazabicyclo[2.2.2]octane salts, derived from the compound, have shown efficacy in the site-selective fluorination of a wide range of organic substrates. This includes steroidal enol acetates and silyl enol ethers, demonstrating the compound's significant role in facilitating fluorination reactions under mild conditions (Lal, 1993).

properties

IUPAC Name

(E)-1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-10-8-11-3-4-12(9-10)16(11)14(17)6-5-13-2-1-7-18-13/h1-2,5-7,10-12H,3-4,8-9H2/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPFPRPAVNWAGP-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C=CC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC(CC1N2C(=O)/C=C/C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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